2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other substances, and stability, are also analyzed.Scientific Research Applications
Topoisomerase I Inhibitors
Compounds containing isoquinoline structures have been evaluated for their potential as topoisomerase I (Top1) inhibitors, which is crucial for their application in cancer therapy. For example, indenoisoquinoline derivatives have demonstrated significant Top1 inhibition and cytotoxicity against various human cancer cell lines, suggesting their utility as therapeutic agents in cancer treatment (Nagarajan et al., 2006).
Anti-tuberculosis Activity
Isoquinoline derivatives have also been synthesized and evaluated for their anti-tuberculosis activity. A study on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl) acetamide derivatives highlighted their promising in vitro activity against tuberculosis, showcasing the potential of isoquinoline compounds in treating infectious diseases (Bai et al., 2011).
Cytotoxic Activity on Cancer Cells
Isoquinolinequinone–amino acid derivatives have been synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines. The structure-activity relationships derived from these studies indicate the importance of the amino acid fragment's location and structure in exerting cytotoxic effects, with several compounds showing moderate to high activity (Valderrama et al., 2016).
Antimalarial Activity
Methoxy-substituted compounds have been investigated for their antimalarial properties. For instance, methoxy-substituted 3-formyl-2-phenylindoles have shown to inhibit tubulin polymerization, a mechanism that could be exploited in developing antimalarial agents (Gastpar et al., 1998).
Novel Isoquinolone Alkaloids
Research into endophytic fungi has led to the discovery of new isoquinolone alkaloids with significant antifungal and antibacterial activities. These compounds, such as 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one, reveal the potential of isoquinoline structures in developing new antimicrobial agents (Ma et al., 2017).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions based on the known properties and uses of the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its behavior.
properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-21(14-7-4-3-5-8-14)18(22)13-24-19-16-9-6-10-17(23-2)15(16)11-12-20-19/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBADVAJZWJFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide |
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